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Compound of Interest

Compound Name: FHD-609

Cat. No.: B15543193

Technical Support Center: FHD-609

Welcome to the technical support center for FHD-609, a potent and selective heterobifunctional
degrader of Bromodomain-containing protein 9 (BRD9).[1][2] This resource is designed for
researchers, scientists, and drug development professionals to provide guidance on optimizing
FHD-609 dosage to minimize toxicity while achieving desired efficacy.

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action for FHD-609?

Al: FHD-609 is a proteolysis-targeting chimera (PROTAC) that selectively degrades BRD?9, a
component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[2][3] By
inducing the degradation of BRD9, FHD-609 disrupts the function of the ncBAF complex, which
plays a critical role in gene regulation and is implicated in the survival of certain cancer cells,
such as those found in synovial sarcoma and SMARCB1-deleted tumors.[4]

Q2: What are the known dose-limiting toxicities of FHD-609 in clinical settings?

A2: In a phase 1 clinical trial (NCT04965753), the primary dose-limiting toxicities observed
were QTc prolongation (a measure of delayed ventricular repolarization in the heart) and
syncope (fainting).[1][5][6] These events were noted at higher doses of 40 mg and 60 mg
administered twice weekly.[1][5] Consequently, strict cardiac monitoring is recommended for
future studies involving BRD9 degraders.[1][5]

Q3: What were the most common adverse events observed with FHD-609 treatment?
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A3: The most frequently reported treatment-related adverse events were predominantly mild to
moderate (Grades 1-2) and included dysgeusia (altered taste), dry mouth, fatigue, and anemia.

[11[5][6]
Q4: What is the maximum tolerated dose (MTD) of FHD-609?

A4: The MTD for FHD-609 was identified as 40 mg administered intravenously twice weekly, or
an equivalent weekly dose of 80 mg administered once weekly.[1][5][6]

Q5: In which cancer types has FHD-609 shown preclinical or clinical activity?

A5: FHD-609 has been evaluated in patients with advanced synovial sarcoma and SMARCB1-
deleted tumors.[4][5] Preclinical studies have also demonstrated its potential in inhibiting the
growth of a subset of Acute Myeloid Leukemia (AML) cell lines.[7]

Troubleshooting Guide

Issue 1: Unexpectedly high cytotoxicity or cell death in in vitro experiments.

e Question: My cell line is showing a high degree of cell death at concentrations where |
expect to see target engagement without significant toxicity. What could be the cause?

e Answer:

o Concentration Range: Ensure you are using a well-defined concentration range. FHD-609
has shown picomolar growth inhibitory effects in some synovial sarcoma cell lines.[8] It is
crucial to perform a dose-response curve starting from very low concentrations (e.g., sub-
nanomolar) to identify the optimal therapeutic window for your specific cell line.

o Cell Line Sensitivity: Different cell lines exhibit varying dependencies on BRD9 and the
NcBAF complex.[7] Sensitivity can be influenced by the underlying genetic context, such
as mutations in other BAF complex subunits.[2] It is advisable to test FHD-609 across a
panel of cell lines to determine relative sensitivities.

o Solvent Toxicity: FHD-609 is typically dissolved in DMSO for in vitro use.[3] Ensure the
final concentration of DMSO in your cell culture medium is non-toxic (typically < 0.1%).
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Run a vehicle control (medium with the same concentration of DMSO) to rule out solvent-
induced toxicity.

o Off-Target Effects: While FHD-609 is selective, high concentrations may lead to off-target
effects. Correlate cell viability data with direct measures of BRD9 degradation (e.g.,
Western blot or mass spectrometry) to confirm that the observed phenotype occurs at
concentrations sufficient for target degradation.

Issue 2: Difficulty replicating in vivo anti-tumor activity.

e Question: | am not observing the expected tumor growth inhibition in my mouse xenograft
model based on published data. What factors should | consider?

e Answer:

o Route of Administration and Formulation: FHD-609 has low oral bioavailability and is
administered intravenously in clinical and preclinical settings.[4][8] Ensure you are using
the correct route of administration. The formulation of the drug is also critical for its stability
and delivery. A common formulation involves DMSO, PEG300, Tween80, and water.[3]

o Dosing Schedule: The dosing schedule significantly impacts efficacy and tolerability.
Preclinical studies have used schedules such as twice-weekly intravenous injections.[2]
The MTD in humans was determined for both once-weekly and twice-weekly schedules.[1]
[5] Ensure your dosing regimen is consistent with effective schedules reported in the
literature.

o Pharmacokinetics and Pharmacodynamics (PK/PD): FHD-609 has a long half-life in
preclinical species (16-20 hours).[8] It is important to correlate PK data (drug
concentration in plasma and tumor) with PD data (BRD9 degradation in tumor tissue).[8]
Insufficient drug exposure at the tumor site will lead to a lack of efficacy.

o Model Selection: The choice of xenograft model is crucial. FHD-609 has demonstrated
robust activity in synovial sarcoma cell-derived xenograft (CDX) models like SYO-1 and
ASKA.[8] The anti-tumor effect is also being investigated in AML patient-derived xenograft
(PDX) models.[7] Ensure your chosen model is relevant and has been shown to be
sensitive to BRD9 degradation.
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Issue 3: Observing cardiac-related adverse events in animal models.

e Question: My in vivo study is showing signs of cardiac toxicity (e.g., ECG abnormalities).
How can | mitigate this?

e Answer:

o Dose Reduction: Cardiac toxicity, specifically QTc prolongation, is a known dose-limiting
toxicity of FHD-609.[1][5] The first step should be to reduce the dose. The clinical trial
paused enroliment and dose-reduced the affected cohort after a grade 4 QTc prolongation
event.[4][9]

o Cardiac Monitoring: Implement rigorous cardiac monitoring in your animal studies,
including regular ECG measurements. This will help you establish a dose-toxicity
relationship and identify a safer therapeutic window.

o Alternative Dosing Schedule: Explore alternative dosing schedules. A once-weekly
administration might be better tolerated than a twice-weekly schedule, as was explored in
the clinical trial.[1][5] This could potentially reduce peak plasma concentrations while
maintaining sufficient target engagement.

o Mechanism of Toxicity: The exact mechanism of FHD-609-induced cardiotoxicity is still
under investigation but may involve inhibition of hERG channels or effects on ion channel
trafficking.[5] Understanding this can help in designing safer next-generation compounds.

Data Presentation

Table 1. Summary of FHD-609 In Vitro Activity
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Cell Line Type  Assay Endpoint Result Reference
Synovial I ;
Growth Inhibition  1C50 Picomolar range [8]
Sarcoma
Synovial Protein
) Dmax 97% [8]
Sarcoma (SYO1) Degradation
Synovial Protein ] 16-fold reduction
] Time Course [8]
Sarcoma (SYO1) Degradation at 4h (16 nM)
Effective in a
AML Growth Inhibition - subset of cell [7]
lines
Induced in
AML Apoptosis - sensitive cell [7]
lines

Table 2: Summary of FHD-609 Clinical Trial (NCT04965753) Toxicity Profile

Toxicity Type Details Dose Level Reference
Tc Prolongation, 40 mg & 60 mg (Twice
Dose-Limiting Q J ¥ 9 [1](5][6]
Syncope Weekly)
Most Common (Grade )
Dysgeusia All [1][5][6]
1-2)
Dry Mouth All [11[5][6]
Fatigue All [1][5][6]
Anemia All [1][5][6]
] 40 mg (Twice Weekly)
Maximum Tolerated
/ 80 mg (Once [11[5][6]

Dose

Weekly)

Experimental Protocols
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Protocol 1: In Vitro Cell Viability Assay (Example using CellTiter-Glo®)

o Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g.,
2,000-10,000 cells/well) and allow them to adhere overnight.

e Compound Preparation: Prepare a serial dilution of FHD-609 in DMSO. Further dilute these
stocks in the appropriate cell culture medium to achieve the final desired concentrations.
Ensure the final DMSO concentration is consistent across all wells and does not exceed
0.1%.

o Treatment: Remove the overnight medium from the cells and add 100 pL of the medium
containing the various concentrations of FHD-609 or vehicle control (DMSO).

 Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72
hours) under standard cell culture conditions (37°C, 5% COx).

e Lysis and Luminescence Reading:

[e]

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

o

Add 100 pL of CellTiter-Glo® reagent to each well.

[¢]

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[e]

Record luminescence using a plate reader.

» Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot
the normalized values against the log of the FHD-609 concentration and use a non-linear
regression model to calculate the IC50 value.

Protocol 2: Western Blot for BRD9 Degradation

e Treatment and Lysate Preparation: Treat cells with FHD-609 at various concentrations and
time points. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer
supplemented with protease and phosphatase inhibitors.
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e Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

o SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 ug) onto an SDS-
polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF

membrane.

e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
o Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.

o Incubate with a loading control antibody (e.g., GAPDH, B-actin) to ensure equal protein

loading.

o Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

e Analysis: Quantify the band intensities using densitometry software. Normalize the BRD9
band intensity to the corresponding loading control band intensity.

Mandatory Visualizations
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Caption: Mechanism of action of FHD-609 as a BRD9 degrader.
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Caption: Workflow for evaluating FHD-609 efficacy and toxicity.
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High In Vivo Toxicity Observed
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Caption: Decision tree for troubleshooting in vivo toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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